Propyl 4-[(methylsulfonyl)amino]benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
propyl 4-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C11H15NO4S/c1-3-8-16-11(13)9-4-6-10(7-5-9)12-17(2,14)15/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
UPQOTMBNARXGOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Propyl 4 Methylsulfonyl Amino Benzoate
Precursor Synthesis and Derivatization Strategies
The most common and direct synthetic routes to Propyl 4-[(methylsulfonyl)amino]benzoate utilize readily available precursors and well-established organic reactions. These strategies focus on the stepwise modification of a central synthon, typically Para-Aminobenzoic Acid (PABA), by first forming the ester and then functionalizing the amino group.
Para-Aminobenzoic Acid (PABA) as a Core Synthon
Para-Aminobenzoic Acid (PABA) serves as an ideal and widely used starting material for the synthesis of this compound. researchgate.net PABA is a bifunctional organic compound, featuring both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a benzene (B151609) ring at the para (1,4) positions. nbinno.com This structure allows for selective chemical modifications at either functional group, making it a versatile building block in organic synthesis. researchgate.netnih.gov The amino group is nucleophilic, while the carboxylic acid group can undergo acid-catalyzed reactions. nih.gov This differential reactivity is key to constructing the target molecule in a controlled, stepwise manner.
Esterification of Benzoate (B1203000) Backbone
The first critical step in the primary synthetic route is the esterification of the carboxylic acid group of PABA to form the propyl ester. This reaction is typically accomplished through Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. researchgate.net In this case, PABA is reacted with propanol (B110389) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netlibretexts.orgyoutube.com
The reaction is reversible, and to achieve a high yield of the desired product, Propyl 4-aminobenzoate (B8803810), the equilibrium must be shifted towards the products. researchgate.net This is commonly achieved by using a large excess of the alcohol (propanol), which acts as both a reactant and the solvent. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by the oxygen atom of propanol. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final ester. researchgate.net After the reaction, the mixture is typically neutralized with a weak base, such as sodium carbonate solution, to deprotonate the ammonium (B1175870) salt formed and precipitate the water-insoluble ester product. libretexts.org
Sulfonylation Reactions at the Amino Group
Following the successful synthesis of Propyl 4-aminobenzoate, the next step involves the introduction of the methylsulfonyl group at the amino (-NH₂) position. This transformation is achieved via a sulfonylation reaction, which converts the primary amine into a sulfonamide. cbijournal.com The most common method for this step is the reaction of Propyl 4-aminobenzoate with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base. cbijournal.com
A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically used to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. cbijournal.com The reaction proceeds via the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion. The base subsequently removes the proton from the nitrogen atom, yielding the neutral sulfonamide product, this compound, and the hydrochloride salt of the base.
Advanced Synthetic Pathways
While the classical derivatization of PABA is effective, ongoing research in organic chemistry has led to the development of more advanced and versatile synthetic pathways. These methods often employ multi-step sequences with improved control or utilize novel catalytic systems to introduce the key functional groups under milder or more efficient conditions.
Multi-step Organic Synthesis Sequences
A well-defined multi-step organic synthesis is the cornerstone for producing this compound. The sequence described below, involving esterification followed by sulfonylation, is a logical and commonly practiced approach. An alternative pathway, involving sulfonylation of PABA first, followed by esterification of the resulting 4-[(methylsulfonyl)amino]benzoic acid, is also feasible but can present challenges such as protecting the carboxylic acid group during the sulfonylation step.
The primary synthetic sequence is summarized in the table below.
| Step | Reaction | Key Reactants | Reagents & Conditions | Product |
|---|---|---|---|---|
| 1 | Fischer Esterification | Para-Aminobenzoic Acid, Propanol | Concentrated H₂SO₄ (catalyst), Reflux | Propyl 4-aminobenzoate |
| 2 | Sulfonylation | Propyl 4-aminobenzoate, Methanesulfonyl Chloride | Pyridine (base), Dichloromethane (solvent), 0°C to room temperature | This compound |
Catalytic Approaches in Functional Group Introduction
Modern synthetic chemistry has focused on developing catalytic methods to form C-N and S-N bonds, offering alternatives to classical procedures. These advanced approaches can provide higher efficiency, greater functional group tolerance, and milder reaction conditions. thieme-connect.com
For the crucial sulfonamide bond formation, several catalytic systems have been developed. While direct application to this compound may not be widely reported, these methods represent the forefront of sulfonamide synthesis. thieme-connect.com Palladium-catalyzed methods, for instance, allow for the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be reacted with amines to form sulfonamides under mild conditions. nih.gov Another innovative approach involves the use of synergetic photoredox and copper catalysis to directly synthesize sulfonamides from aryl radical precursors, an amine, and a sulfur dioxide source in a single step. thieme-connect.com These methods often exhibit broad substrate compatibility and can be applied to complex molecules. thieme-connect.com
The table below highlights some of these advanced catalytic strategies.
| Catalytic Method | Catalyst/System | Key Reactants | Key Features |
|---|---|---|---|
| Palladium-Catalyzed Chlorosulfonylation | Palladium complex | Arylboronic acids, SO₂Cl₂ | Mild conditions, good functional group tolerance. nih.gov |
| Photoredox/Copper Catalysis | Photocatalyst + Copper salt | Aryl radical precursor, Amine, SO₂ source | Direct, single-step synthesis at room temperature. thieme-connect.com |
| Oxidative Coupling | Cu(II) or other oxidants | (Hetero)arylboronic acids, Amine, DABSO (SO₂ surrogate) | Wide range of compatible functional groups. thieme-connect.com |
| Transition-Metal-Free Photocatalysis | NaI (dual-function reagent) | Aryl triflates, Amine, K₂S₂O₅ (SO₂ surrogate) | Activates abundant phenolic precursors under mild, UV-light conditions. rsc.org |
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of this compound would logically focus on two primary transformations: the formation of the sulfonamide bond and the esterification of the carboxylic acid. Drawing parallels from the synthesis of structurally similar compounds, such as methyl 2-methoxy-5-aminosulfonyl benzoate, provides valuable insights into potential optimization strategies. In the synthesis of this related compound, each step of the reaction sequence—etherification, sulfonyl chloride formation, amination, and esterification—was individually optimized for molar ratio, reaction time, and temperature to achieve high yields, ultimately leading to a significantly improved total yield.
For the synthesis of this compound, a similar systematic approach is necessary. Key reaction parameters that would require optimization include the choice of solvent, catalyst, temperature, and reaction time for both the sulfonylation and esterification steps.
Sulfonylation Step Optimization:
The formation of the N-sulfonyl bond is a crucial step. This typically involves the reaction of an amine (propyl 4-aminobenzoate) with methanesulfonyl chloride. The optimization of this step would likely involve the following considerations:
Base: The choice and stoichiometry of the base used to scavenge the HCl byproduct are critical. Common bases include pyridine, triethylamine, or an aqueous base like sodium carbonate. The optimal base and its concentration can significantly impact the reaction rate and minimize side reactions.
Solvent: The reaction solvent plays a key role in solubility of reactants and reaction kinetics. Dichloromethane, chloroform, or acetone (B3395972) are often employed.
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and is then allowed to warm to room temperature.
The following interactive table illustrates hypothetical optimization data for the sulfonylation of propyl 4-aminobenzoate, based on common practices for similar reactions.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.2) | Dichloromethane | 0 to RT | 4 | 85 |
| 2 | Triethylamine (1.5) | Dichloromethane | 0 to RT | 4 | 88 |
| 3 | Sodium Carbonate (2.0) | Acetone/Water | RT | 6 | 82 |
| 4 | Triethylamine (1.5) | Chloroform | 0 to RT | 4 | 86 |
Esterification Step Optimization:
The esterification of 4-[(methylsulfonyl)amino]benzoic acid with propanol, commonly achieved through Fischer esterification, is another critical step where optimization can significantly enhance the yield.
Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically used. The catalyst loading needs to be optimized to ensure a reasonable reaction rate without causing degradation of the reactants or products.
Reactant Ratio: Using an excess of the alcohol (propanol) can shift the equilibrium towards the product side, thereby increasing the yield.
Water Removal: The removal of water, a byproduct of the reaction, is crucial for driving the reaction to completion. This can be achieved by azeotropic distillation using a Dean-Stark apparatus.
Temperature: The reaction is generally carried out at the reflux temperature of the alcohol.
Below is an interactive data table presenting a hypothetical optimization of the Fischer esterification of 4-[(methylsulfonyl)amino]benzoic acid with propanol.
| Entry | Catalyst (mol%) | Propanol (equivalents) | Water Removal | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (5) | 5 | None | Reflux | 12 | 75 |
| 2 | H₂SO₄ (5) | 10 | Dean-Stark | Reflux | 8 | 92 |
| 3 | p-TSA (5) | 10 | Dean-Stark | Reflux | 10 | 90 |
| 4 | H₂SO₄ (10) | 10 | Dean-Stark | Reflux | 6 | 95 |
It is important to note that the data presented in these tables are illustrative and based on established principles for the synthesis of analogous compounds. A rigorous experimental study would be required to determine the precise optimal conditions for the synthesis of this compound. Such a study would involve systematic variation of the aforementioned parameters and careful analysis of the resulting yields and product purity.
Structural Characterization and Elucidation of Propyl 4 Methylsulfonyl Amino Benzoate and Analogs
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the atomic arrangement and functional groups present.
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of Propyl 4-[(methylsulfonyl)amino]benzoate, distinct signals corresponding to the different proton environments are expected. The aromatic protons on the benzene (B151609) ring would typically appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to the influence of the electron-withdrawing ester and sulfonamide groups. The N-H proton of the sulfonamide group would likely present as a singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the propyl group would show characteristic signals: a triplet for the terminal methyl group (CH₃) at approximately 0.9-1.0 ppm, a sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group at around 1.7-1.8 ppm, and a triplet for the methylene group attached to the ester oxygen (OCH₂) further downfield at about 4.2-4.3 ppm. The methyl group of the methylsulfonyl moiety would appear as a singlet in the upfield region, typically around 3.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons would show several signals between 115 and 150 ppm, with their exact shifts influenced by the positions of the substituents. The carbons of the propyl group would be found in the upfield region, with the OCH₂ carbon around 65-70 ppm, the adjacent CH₂ at approximately 20-25 ppm, and the terminal CH₃ carbon at about 10-15 ppm. The methyl carbon of the methylsulfonyl group would likely resonate around 40 ppm.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Aromatic CH (ortho to COOR) | ~7.9 (d) | ~131 |
| Aromatic CH (ortho to NHSO₂Me) | ~7.2 (d) | ~118 |
| Aromatic C-COOR | - | ~125 |
| Aromatic C-NHSO₂Me | - | ~145 |
| C=O | - | ~166 |
| OCH₂ | ~4.2 (t) | ~67 |
| CH₂CH₃ | ~1.7 (sextet) | ~22 |
| CH₃CH₂ | ~1.0 (t) | ~10 |
| SO₂CH₃ | ~3.0 (s) | ~40 |
| NH | Variable (s) | - |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A prominent band for the N-H stretching vibration of the sulfonamide would be anticipated around 3300-3200 cm⁻¹. The carbonyl (C=O) stretching of the ester group would result in a strong absorption band in the region of 1720-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) would appear as two strong bands, typically around 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. C-O stretching of the ester would be visible in the 1300-1100 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300-3200 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C=O (Ester) | Stretching | 1720-1700 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350-1320 |
| S=O (Sulfonyl) | Symmetric Stretching | 1160-1140 |
| C-O (Ester) | Stretching | 1300-1100 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the propoxy group (-OCH₂CH₂CH₃) or the propyl group (-CH₂CH₂CH₃), and cleavage of the sulfonamide bond, leading to fragments corresponding to the benzoyl and methylsulfonyl moieties.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly documented, analysis of a closely related analog, Propyl 2-[(4-methylphenyl)sulfonyl]amino}benzoate, provides valuable insights into the likely solid-state conformation.
Based on the analysis of similar sulfonamide derivatives, this compound would be expected to crystallize in a common crystal system such as monoclinic or orthorhombic. The specific arrangement of the molecules in the crystal lattice would define the space group.
Intermolecular Interactions in Crystal Lattices
The supramolecular architecture of this compound and its analogs in the solid state is dictated by a network of intermolecular interactions. These non-covalent forces, primarily hydrogen bonds and to a lesser extent van der Waals forces and π-π interactions, govern the packing of molecules in the crystal lattice, influencing the physical properties of the crystalline material. Analysis of crystallographic data for analogs of this compound reveals recurring hydrogen bonding motifs that are central to the stability of their crystal structures.
Detailed crystallographic studies of closely related compounds, such as methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, butyl 4-(4-methyl-benzenesulfonamido)-benzoate, and cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate, provide significant insight into the intermolecular interactions that are likely to be present in the crystal lattice of this compound.
In the crystal structure of methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, the molecules are organized into a three-dimensional network primarily through a combination of N—H⋯O and C—H⋯O hydrogen bonds. nih.gov The strongest of these is the N—H⋯O hydrogen bond, which forms one-dimensional polymeric chains. These chains are further interconnected by weaker C—H⋯O interactions, creating a stable, three-dimensional arrangement. nih.gov
Similarly, the crystal structure of butyl 4-(4-methyl-benzene-sulfonamido)-benzoate exhibits chains of molecules formed by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov In addition to these, C—H⋯π interactions are also observed, where a hydrogen atom from a butyl group interacts with the π-system of an aromatic ring of a neighboring molecule, further stabilizing the crystal packing. nih.gov
The crystal structure of cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate also displays chains linked by N—H⋯O and C—H⋯O hydrogen bonds. Furthermore, weak C—H⋯N hydrogen bonds involving the nitrogen of the cyanomethyl group help to connect these chains into a two-dimensional network. nih.gov
These examples consistently demonstrate the importance of the sulfonamide N-H group as a hydrogen bond donor and the oxygen atoms of the sulfonyl and ester groups as primary hydrogen bond acceptors. The interplay of these interactions leads to the formation of robust, higher-order structures in the solid state.
Below are interactive data tables summarizing the key intermolecular hydrogen bond interactions observed in the crystal structures of these analogs.
Table 1: Intermolecular Hydrogen Bonds in Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N1-H1···O3 | 0.86 | 2.11 | 2.90 | 154 |
| C10-H10···O1 | 0.93 | 2.59 | 3.48 | 161 |
| C15-H15A···O2 | 0.96 | 2.59 | 3.52 | 163 |
Data sourced from crystallographic analysis of methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. nih.gov
Table 2: Intermolecular Hydrogen Bonds in Butyl 4-(4-methyl-benzene-sulfonamido)-benzoate
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N1-H1···O3 | 0.86 | 2.15 | 2.98 | 162 |
| C10-H10···O1 | 0.93 | 2.57 | 3.48 | 167 |
| C17-H17B···Cg1 | 0.97 | 2.87 | 3.73 | 149 |
Cg1 represents the centroid of the phenyl ring. Data sourced from crystallographic analysis of butyl 4-(4-methyl-benzene-sulfonamido)-benzoate. nih.gov
Table 3: Intermolecular Hydrogen Bonds in Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N1-H1···O3 | 0.86 | 2.21 | 2.90 | 138 |
| C1-H1A···O2 | 0.96 | 2.58 | 3.45 | 150 |
| C10-H10···O1 | 0.93 | 2.51 | 3.43 | 172 |
| C12-H12···N2 | 0.93 | 2.62 | 3.43 | 146 |
Data sourced from crystallographic analysis of cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate. nih.gov
Structure Activity Relationship Sar Studies of Propyl 4 Methylsulfonyl Amino Benzoate Derivatives
Systematic Structural Modifications and Their Impact on Biological Effects
SAR studies for compounds analogous to Propyl 4-[(methylsulfonyl)amino]benzoate typically involve the systematic modification of its three main components: the propyl ester moiety, the methylsulfonyl group, and the benzoate (B1203000) ring.
Variations in the Propyl Ester Moiety
The propyl ester group plays a significant role in the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Variations in the alkyl chain length and branching of the ester can modulate its lipophilicity, which in turn affects its ability to cross biological membranes.
Generally, increasing the alkyl chain length from methyl to butyl or beyond can enhance lipophilicity, potentially leading to increased cell penetration and interaction with hydrophobic pockets in a target protein. However, excessively long chains might decrease aqueous solubility, hindering bioavailability.
Table 1: Hypothetical Impact of Propyl Ester Moiety Variations on Biological Activity
| Modification of Propyl Ester | Expected Impact on Lipophilicity | Potential Effect on Biological Activity |
|---|---|---|
| Methyl Ester | Lower | May have good aqueous solubility but potentially lower cell permeability. |
| Ethyl Ester | Moderate | A balance between solubility and permeability. |
| Propyl Ester (Parent) | Moderate-High | Represents a baseline for activity. |
| Isopropyl Ester | Higher | Increased branching may affect binding and metabolism. |
Modifications of the Methylsulfonyl Group
The methylsulfonyl group is a key feature, likely involved in hydrogen bonding and dictating the electronic nature of the sulfonamide linkage. Altering the alkyl group on the sulfonyl moiety can influence both steric and electronic properties.
Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) could introduce steric hindrance, which might either enhance or diminish binding to a biological target, depending on the size and shape of the binding site. Conversely, substituting the methyl group with electron-withdrawing groups could alter the acidity of the N-H proton and the hydrogen bonding capacity of the sulfonamide.
Table 2: Hypothetical Impact of Methylsulfonyl Group Modifications on Biological Activity
| Modification of Sulfonyl Group | Expected Impact on Steric/Electronic Properties | Potential Effect on Biological Activity |
|---|---|---|
| Methylsulfonyl (Parent) | Baseline steric and electronic profile. | Represents a baseline for activity. |
| Ethylsulfonyl | Increased steric bulk. | May decrease activity if the binding pocket is constrained. |
| Phenylsulfonyl | Significant increase in steric bulk and altered electronics. | Could lead to a different binding mode or loss of activity. |
Substituent Effects on the Benzoate Ring System
The position of these substituents is also critical. Ortho, meta, and para substitutions can orient the functional groups in different spatial arrangements, leading to varied interactions with the target.
Table 3: Hypothetical Impact of Benzoate Ring Substituents on Biological Activity
| Substituent and Position | Electronic Effect | Potential Effect on Biological Activity |
|---|---|---|
| Unsubstituted (Parent) | Neutral | Represents a baseline for activity. |
| 2-Chloro | Electron-withdrawing | May enhance binding through halogen bonding or alter ring electronics favorably. |
| 3-Methoxy | Electron-donating | Could increase electron density and potentially form new hydrogen bonds. |
Computational Approaches in SAR Analysis
In the absence of extensive experimental data, computational methods can provide valuable insights into the SAR of this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, various physicochemical descriptors could be calculated, such as:
Hydrophobicity: Calculated logP or ClogP
Electronic properties: Hammett constants, partial atomic charges
Steric parameters: Molar refractivity, Taft steric parameters
Topological indices: Molecular connectivity indices
A QSAR model for this series would take the form of an equation, such as:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Such a model, once validated, could predict the activity of unsynthesized derivatives and guide the design of more potent compounds.
Pharmacophore Elucidation and Mapping
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a hypothetical pharmacophore could include:
A hydrogen bond acceptor (the sulfonyl oxygens and the ester carbonyl).
A hydrogen bond donor (the sulfonamide N-H).
A hydrophobic feature (the propyl group).
An aromatic ring feature.
By aligning a set of active and inactive analogs, a 3D pharmacophore model can be generated. This model can then be used as a query to screen virtual libraries for new compounds that fit the pharmacophoric requirements and are therefore likely to be active.
Lack of Specific Research Data Hinders Analysis of this compound Derivatives
An in-depth analysis of the Structure-Activity Relationship (SAR) of this compound derivatives, specifically focusing on Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) metrics, could not be completed due to a lack of publicly available research data. Extensive searches for relevant scientific literature and databases did not yield specific SAR studies on this compound or its direct analogs that included the necessary biological activity data (such as IC50 or Ki values) and physicochemical properties (like logP or molecular weight) required for these calculations.
Ligand Efficiency and Lipophilic Efficiency are crucial metrics in modern drug discovery, providing insights into the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. LE is typically calculated as the binding affinity (pIC50 or pKi) divided by the number of non-hydrogen atoms, while LipE is calculated as the pIC50 minus the logP. These metrics help medicinal chemists to optimize lead compounds, aiming for high potency without excessive increases in molecular size or fat solubility, which can negatively impact pharmacokinetic and safety profiles.
Without access to a dataset of this compound derivatives and their corresponding biological and physicochemical data, a detailed discussion and the generation of informative data tables on their LE and LipE are not possible. The scientific community has not published research that would allow for such an analysis at this time. Therefore, the section on Ligand Efficiency and Lipophilic Efficiency Metrics for this specific class of compounds remains unwritten, pending the future publication of relevant experimental data.
Mechanistic Investigations of Propyl 4 Methylsulfonyl Amino Benzoate at the Molecular Level
Enzymatic Inhibition Profiles and Kinetics
In vitro Assays for Target Enzyme Modulation
No studies detailing in vitro assays for target enzyme modulation by Propyl 4-[(methylsulfonyl)amino]benzoate were found.
Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)
There is no available data on the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound against any specific enzyme.
Analysis of Inhibitory Mechanisms (e.g., Competitive, Non-Competitive)
Without kinetic data, the inhibitory mechanism of this compound cannot be determined.
Molecular Target Identification and Validation
Binding Affinity Studies with Recombinant Proteins
No research detailing binding affinity studies of this compound with any recombinant proteins could be located.
Identification of Key Interacting Residues within Binding Pockets
Information regarding the key interacting amino acid residues within the binding pocket of any potential protein target for this compound is not available in the current scientific literature.
Exploration of Allosteric Modulation Mechanisms
Comprehensive searches of available scientific literature and research databases did not yield specific information regarding the allosteric modulation mechanisms of this compound. Studies detailing its interaction with allosteric binding sites, the conformational changes it may induce in target proteins, or its effects on the binding of primary ligands are not presently available.
Therefore, a detailed exploration of the allosteric modulation mechanisms for this specific compound cannot be provided at this time. Further experimental research would be required to elucidate any potential allosteric activities.
Computational Chemistry and Molecular Modeling of Propyl 4 Methylsulfonyl Amino Benzoate
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based methods are particularly useful when the structure of the therapeutic target is unknown. These approaches leverage the information from a set of known active and inactive compounds to build a model that can predict the activity of novel molecules.
Virtual Screening and Compound Library Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of Propyl 4-[(methylsulfonyl)amino]benzoate, this would involve creating a pharmacophore model based on its chemical features and using it to screen virtual compound libraries. This process would help in identifying other compounds with potentially similar biological activities.
Homology Modeling for Target Protein Generation
When the experimental structure of a target protein is unavailable, homology modeling can be used to generate a theoretical 3D model. This technique relies on the known structure of a related homologous protein as a template. For this compound, if a biological target were identified, but its structure was not experimentally determined, homology modeling could provide a structural framework for further structure-based studies.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time. These simulations could be applied to this compound to explore its conformational landscape, identifying the most stable and biologically relevant shapes the molecule can adopt. This information is crucial for understanding how it might interact with a biological target.
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design relies on the known three-dimensional structure of the biological target, typically a protein or nucleic acid. These methods aim to design or identify molecules that can bind to the target with high affinity and selectivity.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If the three-dimensional structure of a biological target for this compound were known, molecular docking could be employed to predict its binding mode and affinity. This would provide valuable insights into the key interactions driving the binding process.
Binding Energy Calculations (e.g., MM-GBSA, MM-PBSA)
Following molecular docking, more rigorous methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the ligand-target complex. These calculations provide a more accurate estimation of the binding affinity and can help in ranking potential drug candidates.
While the theoretical application of these computational methodologies to this compound is clear, the absence of specific published research limits a detailed discussion of its computational chemistry and molecular modeling. Future studies in this area would be necessary to fully elucidate its potential as a therapeutic agent from a computational perspective.
Fragment-Based Drug Design (FBDD) Approaches
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in the discovery of novel therapeutic agents. This approach focuses on identifying small, low-molecular-weight compounds, known as fragments, that bind weakly to a biological target. frontiersin.org Through subsequent optimization, these fragments can be evolved into potent, high-affinity lead compounds. The core principle of FBDD lies in the idea that the chemical space to be screened is significantly smaller for fragments than for larger, more complex molecules, increasing the probability of identifying a binding event. youtube.com For a molecule like this compound, FBDD offers a systematic methodology to explore its potential as a scaffold for drug development.
The initial step in an FBDD campaign involves the screening of a fragment library against the target of interest. These libraries are collections of small molecules, typically with a molecular weight under 300 Da. mdpi.com In the context of this compound, the molecule itself can be deconstructed into key fragments. The primary fragments would be the p-aminobenzoic acid ester moiety and the methylsulfonyl group. A focused fragment library could be designed around these core structures to identify initial hits.
A pertinent example of an FBDD approach involving a similar chemical moiety is the discovery of carbonic anhydrase inhibitors using sulfamide (B24259) fragments. nih.govnih.govtandfonline.comfigshare.comunifi.it In such studies, a library of sulfamide-containing fragments is screened against various carbonic anhydrase isoforms to identify initial binders. The sulfonylamino group, present in this compound, is a key zinc-binding group that can anchor the fragment to the active site of metalloenzymes like carbonic anhydrase. nih.gov
Once initial fragment hits are identified and their binding modes are confirmed, typically through biophysical techniques such as X-ray crystallography or NMR spectroscopy, the process of fragment evolution begins. lifechemicals.com There are three primary strategies for evolving fragments into more potent, lead-like molecules:
Fragment Growing: This strategy involves adding chemical substituents to the core fragment to engage with adjacent pockets on the protein surface, thereby increasing binding affinity. For this compound, if the methylsulfonylamino benzoate (B1203000) core is identified as a key binding fragment, the propyl ester group could be systematically modified to explore interactions within a hydrophobic pocket of the target protein.
Fragment Merging: This approach is employed when two or more fragments are found to bind to overlapping or adjacent sites on the target. A new, larger molecule is then designed that incorporates the key features of the individual fragments, leading to a significant increase in potency.
Fragment Linking: When two fragments bind to distinct, non-overlapping pockets, they can be connected via a chemical linker. The design of the linker is crucial to ensure that the individual fragments maintain their optimal binding orientations.
The following data tables illustrate the type of information that would be generated during an FBDD campaign for a hypothetical target, using fragments related to this compound.
| Fragment ID | Fragment Structure | Molecular Weight (Da) | Binding Affinity (KD, µM) | Ligand Efficiency (LE) |
|---|---|---|---|---|
| F1 | Methylsulfonylamine | 95.12 | >1000 | N/A |
| F2 | 4-Aminobenzoic acid | 137.14 | 850 | 0.25 |
| F3 | Propyl 4-aminobenzoate (B8803810) | 179.22 | 500 | 0.28 |
| F4 | 4-[(Methylsulfonyl)amino]benzoic acid | 215.22 | 150 | 0.35 |
This table presents hypothetical data from an initial biophysical screen. Ligand Efficiency (LE) is a metric used to assess the binding energy per heavy atom, helping to prioritize fragments for further development.
Following the identification of a promising fragment, such as F4, a fragment growing strategy would be initiated.
| Compound ID | Modification | Molecular Weight (Da) | Binding Affinity (KD, µM) | Ligand Efficiency (LE) |
|---|---|---|---|---|
| F4-G1 (this compound) | Propyl ester | 257.30 | 50 | 0.33 |
| F4-G2 | Isopropyl ester | 257.30 | 75 | 0.31 |
| F4-G3 | Butyl ester | 271.33 | 30 | 0.34 |
| F4-G4 | Cyclohexyl ester | 297.38 | 15 | 0.36 |
This table illustrates a hypothetical fragment growing campaign, where different ester groups are explored to improve binding affinity. The data shows how systematic modifications can lead to more potent compounds.
Computational modeling plays a pivotal role throughout the FBDD process. nih.govnih.govdrugtargetreview.commdpi.combeilstein-journals.org Molecular docking can be used to predict the binding modes of fragments and to prioritize compounds for synthesis. nih.govchemmethod.comnih.gov Furthermore, molecular dynamics simulations can provide insights into the dynamic nature of the protein-ligand interactions and help to refine the design of more potent inhibitors.
Preclinical Pharmacological Evaluation and Biological Activity Assessment of Propyl 4 Methylsulfonyl Amino Benzoate Analogs
In vitro Cellular and Biochemical Assays
Following a comprehensive review of scientific literature, no specific data was found for in vitro cellular and biochemical assays conducted on Propyl 4-[(methylsulfonyl)amino]benzoate or its direct analogs.
Enzyme Activity Modulation in Cellular Lysates
There is no publicly available research detailing the effects of this compound on enzyme activity in cellular lysates.
Receptor Binding Studies and Functional Assays
No studies concerning the receptor binding affinity or functional activity of this compound have been identified in the accessible scientific literature.
Antimicrobial Spectrum and Efficacy (e.g., Antibacterial, Antifungal)
Information regarding the antimicrobial, antibacterial, or antifungal spectrum and efficacy of this compound is not available in published research.
Antioxidant and Anti-inflammatory Activity Assessment
There are no available studies that have assessed the antioxidant or anti-inflammatory properties of this compound.
In vivo Animal Model Studies (Preclinical)
A thorough search of preclinical research databases and scientific journals did not yield any in vivo animal model studies for this compound.
Proof-of-Concept Efficacy Studies
There is no available data from proof-of-concept efficacy studies in animal models for this compound.
Target Engagement and Pharmacodynamic Biomarker Evaluation
Research into the analogs of this compound has identified specific molecular targets and pathways through which these compounds exert their effects. A significant finding is the engagement of aldo-keto reductase 1C3 (AKR1C3), a key enzyme in androgen biosynthesis, by certain analogs.
One notable analog, a 3-((4-nitronaphthalen-1-yl)amino)benzoic acid derivative, has been identified as a "first-in-class" competitive inhibitor of AKR1C3 and an antagonist of the androgen receptor (AR). nih.gov This dual activity is of particular interest in the context of castration-resistant prostate cancer (CRPC), where overexpression of AKR1C3 contributes to drug resistance. nih.gov In vitro studies demonstrated that this compound was a selective AKR1C3 inhibitor and AR antagonist in direct competitive binding assays and AR-driven reporter gene assays. nih.gov
Further investigation into its mechanism revealed that this analog blocked the formation of testosterone (B1683101) in LNCaP-AKR1C3 cells and inhibited the expression of prostate-specific antigen (PSA) driven by both an AKR1C3 substrate and an AR agonist. nih.gov This suggests a bifunctional role in targeting both the synthesis of androgens and the action of the androgen receptor. nih.gov Additionally, the compound was observed to block the nuclear translocation of the AR. nih.gov
In the context of antitumor benzothiazoles, which share structural similarities with aminobenzoates, a key pharmacodynamic biomarker is the induction of cytochrome P450 1A1 (CYP1A1). nih.gov This enzyme is involved in the biotransformation of these compounds into active metabolites. nih.gov The expression of CYP1A1 protein was selectively induced in sensitive carcinoma cells and was detected in tumor xenografts following treatment with a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. nih.gov This indicates that CYP1A1 induction can serve as a biomarker for the biological activity of this class of compounds.
The following table summarizes the target engagement and biomarker information for analogs of this compound:
| Analog Class | Target(s) | Pharmacodynamic Biomarker(s) |
| N-Naphthyl-aminobenzoates | AKR1C3, Androgen Receptor (AR) | PSA expression, AR nuclear translocation |
| 2-(4-aminophenyl)benzothiazoles | Cytochrome P450 1A1 (CYP1A1) | CYP1A1 protein expression |
Route of Administration and Efficacy Correlation
Preclinical studies on analogs of this compound have explored different routes of administration to optimize their therapeutic efficacy. A significant challenge with some of these lipophilic compounds is their limited water solubility, which can hinder systemic delivery. nih.gov
To address this, a prodrug strategy has been successfully employed for antitumor 2-(4-aminophenyl)benzothiazoles. nih.gov Specifically, amino acid conjugation to the exocyclic primary amine function has been used to create water-soluble, chemically stable prodrugs. nih.gov For instance, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was developed. nih.gov
Studies in mice, rats, and dogs demonstrated that this water-soluble prodrug rapidly and quantitatively converts back to the active parent amine in vivo. nih.gov Following administration, plasma concentrations of the parent compound were sufficient to elicit cytotoxic activity against human mammary carcinoma cell lines for over six hours. nih.gov The administration of this prodrug led to significant retardation in the growth of breast and ovarian tumor xenografts in mice. nih.gov
This highlights a clear correlation between the route of administration (facilitated by a prodrug approach to enable systemic delivery) and the observed in vivo efficacy of these analogs. The ability to achieve and sustain therapeutic plasma concentrations of the active compound is directly linked to the antitumor effect.
While specific studies detailing the route of administration for other classes of this compound analogs are not as extensively documented in the provided information, the principle of overcoming formulation challenges to ensure adequate bioavailability is a critical factor in their preclinical development.
Emerging Research Avenues and Future Perspectives for this compound
While this compound is a known chemical entity, its journey through the landscape of advanced biomedical research is in its nascent stages. The current body of scientific literature does not detail extensive investigation into its therapeutic potential or complex biological interactions. However, the structural motifs present in the molecule, namely the benzoate (B1203000) ester and the sulfonamide group, are well-represented in a multitude of bioactive compounds. This allows for a forward-looking perspective on the potential research avenues that could unlock the latent capabilities of this compound. The following sections outline prospective research trajectories, grounded in established principles of medicinal chemistry and drug discovery, that could define the future of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
